3-Fluoropyrrolidine-3-carbonitrile hydrochloride

CNS Drug Design Permeability pKa

Researchers requiring CNS-penetrant building blocks often face a trade-off between metabolic stability and synthetic versatility. 3-Fluoropyrrolidine-3-carbonitrile hydrochloride resolves this with its geminal fluorine-nitrile motif at a stable quaternary carbon center. • Reduces pyrrolidine pKa by >4.6 units for enhanced BBB penetration (TPSA 35.82 Ų) • Critical intermediate for DPP-IV inhibitor SAR programs • Racemic mixture enables cost-effective chiral resolution without epimerization risk Supplied as hydrochloride salt for optimal solubility and handling stability.

Molecular Formula C5H8ClFN2
Molecular Weight 150.58 g/mol
CAS No. 1363405-64-4
Cat. No. B1433961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyrrolidine-3-carbonitrile hydrochloride
CAS1363405-64-4
Molecular FormulaC5H8ClFN2
Molecular Weight150.58 g/mol
Structural Identifiers
SMILESC1CNCC1(C#N)F.Cl
InChIInChI=1S/C5H7FN2.ClH/c6-5(3-7)1-2-8-4-5;/h8H,1-2,4H2;1H
InChIKeyIHTAJUCUSXGKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoropyrrolidine-3-carbonitrile hydrochloride (CAS 1363405-64-4): A Fluorinated Heterocyclic Building Block for CNS and Metabolic Drug Discovery


3-Fluoropyrrolidine-3-carbonitrile hydrochloride (CAS 1363405-64-4) is a racemic, fluorinated pyrrolidine derivative in hydrochloride salt form, with the molecular formula C₅H₈ClFN₂ and a molecular weight of 150.58 g/mol . It features a pyrrolidine ring substituted at the 3-position with both a fluorine atom and a nitrile group. This geminal difunctionalization creates a sterically and electronically unique quaternary carbon center. The compound is primarily utilized as a versatile building block in medicinal chemistry, particularly for the synthesis of enzyme inhibitors, where the fluorine atom modulates basicity and metabolic stability, while the nitrile serves as both a pharmacophore and a synthetic handle . Its hydrochloride salt form ensures enhanced stability and aqueous solubility compared to the free base, facilitating its handling and use in multi-step synthetic sequences.

1 Fluorine substitution reduces pyrrolidine basicity, supporting design for CNS penetration studies
2 Geminal nitrile serves as both pharmacophore and synthetic diversification handle
3 Racemic mixture with stable quaternary center; chiral resolution enables enantiomer-specific SAR

Procurement Alert: Why Generic-Chain Substitution of 3-Fluoropyrrolidine-3-carbonitrile hydrochloride Fails


Substituting 3-fluoropyrrolidine-3-carbonitrile hydrochloride with a simpler pyrrolidine building block is not feasible due to its precise dual functionality. The geminal fluorine-nitrile substitution pattern is critical; replacing it with a non-fluorinated pyrrolidine-3-carbonitrile eliminates the beneficial reduction in nitrogen basicity (pKa) provided by the electron-withdrawing fluorine, which can drastically reduce central nervous system penetration or target engagement . Conversely, using a 3-fluoropyrrolidine without the nitrile group removes a vital pharmacophore and synthetic diversification point. This specific combination of a quaternary center with both a fluorine and a nitrile is a structural feature designed to impart a specific physicochemical and pharmacological profile that cannot be replicated by in-class analogs .

Non-fluorinated analog
May lack fluorine-mediated basicity reduction critical for CNS penetration models
Nitrile-absent analog
Removes the nitrile pharmacophore and synthetic diversification handle, limiting scaffold exploration
Simpler achiral pyrrolidine
Absence of quaternary stereocenter may hinder enantiomer-specific SAR and resolution studies

Head-to-Head Selection Evidence: Quantified Differentiation of 3-Fluoropyrrolidine-3-carbonitrile hydrochloride from Closest Analogs


Reduced Pyrrolidine Basicity versus Unsubstituted Pyrrolidine

The electron-withdrawing fluorine atom in 3-fluoropyrrolidine-3-carbonitrile hydrochloride reduces the basicity of the pyrrolidine nitrogen. While the measured pKa of the conjugate acid of the exact compound is not publicly available, data for the close analog 3-fluoropyrrolidine shows a pKa of 6.69, compared to the conjugate acid pKa of unsubstituted pyrrolidine of ~11.3 . The additional nitrile group in the target compound is a strong electron-withdrawing group, which can further lower the pKa. This class-level effect is critical because a lower pKa near physiological pH (7.4) increases the fraction of the unionized, membrane-permeable species, directly enhancing passive permeability and potential for blood-brain barrier penetration .

Basicity reduction vs. unsubstituted
Class-level inference
pKa shift: >4.6 units lower (predicted ≤6.69 vs. ~11.3)
Supports CNS penetration design via higher unionized fraction at physiological pH
Exact pKa not publicly available; inferred from 3-fluoropyrrolidine analog
CNS Drug Design Permeability pKa Medicinal Chemistry

Computational LogP and TPSA Profile for CNS Drug-Likeness

Computational data for 3-fluoropyrrolidine-3-carbonitrile hydrochloride indicates a LogP of 0.63 and a topological polar surface area (TPSA) of 35.82 Ų . This places the compound within the favorable physicochemical space for CNS drug candidates, which typically have a LogP between 1 and 3 and a TPSA below 60-70 Ų. While these are not direct head-to-head comparisons, the combination of a low LogP (indicating moderate lipophilicity) and a low TPSA (indicating good membrane permeability) is a calculated advantage over non-fluorinated analogs which may have either higher basicity or higher TPSA. This data profile supports its selection for CNS-focused lead optimization programs over other more basic or polar alternatives.

Computed LogP and TPSA
Data to verify
LogP 0.63 | TPSA 35.82 Ų
Favorable calculated properties within CNS drug-like space for lead optimization
Computational prediction; experimental validation recommended
Drug Design Lipophilicity Physicochemical Properties CNS

Dual-Functionality Synthetic Intermediate for DPP-IV Inhibitor Synthesis

3-Fluoropyrrolidine-3-carbonitrile hydrochloride is explicitly described as a critical intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a major class of type II diabetes therapeutics . This contrasts with simpler building blocks like pyrrolidine-3-carbonitrile, which lack the fluorine atom that is often crucial for metabolic stability and potency in this chemical series. While specific IC50 values for final DPP-IV inhibitors derived from this exact building block are not publicly disclosed in a way that allows direct comparison, the compound's recognized role as a key intermediate for this specific therapeutic class is a strong market signal for its utility in medicinal chemistry programs targeting DPP-IV.

DPP-IV intermediate utility
Supplier data
Reported as critical intermediate for DPP-IV inhibitor synthesis
May provide focused starting point for DPP-IV-targeted SAR programs
Supplier description; direct target IC50 data not provided
Synthetic Chemistry Diabetes DPP-IV Inhibitor Building Block

Evidence-Backed Application Scenarios for 3-Fluoropyrrolidine-3-carbonitrile hydrochloride (CAS 1363405-64-4)


Scout Molecule for CNS Penetrant Kinase Inhibitors

Leverage the compound's calculated low TPSA (35.82 Ų) and inferred reduced basicity (class-level pKa reduction of >4.6 units vs. pyrrolidine) to design analogs with a high probability of crossing the blood-brain barrier. Incorporate this building block into kinase inhibitor scaffolds where target engagement within the CNS is required, as its properties pre-dispose it to favorable brain exposure .

Key Intermediate for DPP-IV and Related Serine Protease Inhibitor Lead Optimization

Use this compound as a reported critical intermediate for DPP-IV inhibitor synthesis . Its geminal fluorine-nitrile motif provides both metabolic stability and synthetic versatility. Procure this specific building block for structure-activity-relationship (SAR) studies aimed at improving the pharmacokinetic profiles of existing clinical candidates for type 2 diabetes, where fluorine substitution is a known strategy to block metabolic hotspots.

Chiral Resolution Starting Material for Selective Inhibitor Development

Procure the racemic mixture of this compound as a cost-effective starting material for chiral resolution or asymmetric synthesis. The quaternary stereocenter at the 3-position is chemically stable against epimerization, allowing for reliable separation of the (S) and (R) enantiomers. This enables the exploration of stereospecific target interactions, a common requirement in modern, selective drug discovery projects.

Fragment-Based Drug Discovery (FBDD) Library Component

With a molecular weight of 150.58 g/mol and a LogP of 0.63, this compound adheres to the 'Rule of Three' for fragment libraries . Its dual functional groups and quaternary carbon center offer multiple vectors for fragment growth, making it a high-value, three-dimensional fragment for screening against novel protein targets in early-stage drug discovery.

Application
Selection Property
Validation Focus
CNS kinase inhibitor design
Low TPSA and reduced pyrrolidine basicity
CNS penetration and target engagement assays
DPP-IV lead optimization
Geminal fluorine-nitrile motif for metabolic stability
SAR studies for DPP-IV target engagement and metabolic profiles
Chiral inhibitor development
Racemic mixture with stable quaternary stereocenter
Enantiomer separation and stereospecific activity assays
Fragment-based screening
Rule-of-Three compliant fragment (MW 150.58, LogP 0.63)
Fragment growing and hit validation against novel targets
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